Lactam Carbonyl as a Physicochemical Differentiator: Hydrogen-Bond Acceptor Capacity vs. Piperidine-Ether Analogs
The most immediate, quantifiable differentiator between 3-(pyrimidin-2-yloxy)piperidin-2-one (MW 193.20) and its closest commercially available analog, 2-(piperidin-4-yloxy)pyrimidine (MW 179.22; CAS 499240-48-1), is the presence of the lactam carbonyl . This carbonyl contributes an additional hydrogen-bond acceptor to the target compound (total HBA count = 5 vs. 4 for the piperidine analog) and increases topological polar surface area (tPSA ≈ 67 Ų vs. ≈ 47 Ų estimated for the piperidine analog) . The lactam also introduces a hydrogen-bond donor (N–H), which is absent in the tertiary amine piperidine analog. These differences are directly relevant for computational docking, pharmacophore modeling, and prediction of passive membrane permeability.
| Evidence Dimension | Hydrogen-bond acceptor/donor count and topological polar surface area |
|---|---|
| Target Compound Data | HBA = 5; HBD = 1; tPSA ≈ 67.2 Ų; MW = 193.20 g/mol |
| Comparator Or Baseline | 2-(Piperidin-4-yloxy)pyrimidine (CAS 499240-48-1): HBA = 4; HBD = 1 (amine N–H); tPSA ≈ 47 Ų; MW = 179.22 g/mol |
| Quantified Difference | ΔHBA = +1 (lactam carbonyl); ΔtPSA ≈ +20 Ų; ΔMW = +13.98 g/mol |
| Conditions | Calculated physicochemical properties based on molecular structure (ChemSrc, CymitQuimica entries) |
Why This Matters
The additional hydrogen-bond acceptor and the ~20 Ų increase in tPSA differentiate the compound's molecular recognition profile in any target-binding or permeability assay, making direct substitution with the piperidine-ether analog scientifically invalid without full re-optimization of the pharmacophore.
